N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-3-25-8-4-5-14(19(25)27)18-22-23-20(24(18)2)30-11-17(26)21-10-13-6-7-15-16(9-13)29-12-28-15/h4-9H,3,10-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPAPWCPKZRRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, particularly focusing on its anticancer properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H25N5O4S
- Molecular Weight : 491.6 g/mol
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety often exhibit significant biological activities, including anticancer effects. The specific compound under review has been studied for its potential in inhibiting cancer cell proliferation and inducing apoptosis.
Anticancer Activity
A study highlighted the synthesis of thiourea derivatives with similar structural motifs to our compound, demonstrating notable cytotoxic effects on various cancer cell lines. For instance:
- HepG2 (liver cancer) : IC50 = 2.38 µM
- HCT116 (colon cancer) : IC50 = 1.54 µM
- MCF7 (breast cancer) : IC50 = 4.52 µM
These values were significantly lower than those of the standard drug doxorubicin, indicating a strong potential for these compounds as anticancer agents .
The mechanisms through which this class of compounds exerts its anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival.
- Apoptosis Induction : Assessment via annexin V-FITC staining revealed that treated cells undergo apoptosis.
- Cell Cycle Arrest : Analysis indicated that these compounds can induce cell cycle arrest at specific phases, thereby preventing cancer cell division.
- Impact on Mitochondrial Pathways : Changes in protein expressions related to apoptosis (e.g., Bax and Bcl-2) were observed, suggesting that mitochondrial pathways are involved in the apoptotic process .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of similar compounds containing the benzo[d][1,3]dioxole moiety:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 |
Case Studies
Recent studies have explored various derivatives of benzo[d][1,3]dioxole and their biological activities:
- Triazole Derivatives : These have shown promising results in terms of anticancer activity and have been linked to mechanisms involving oxidative stress modulation and apoptosis induction.
- Mercapto-substituted Triazoles : Reported to exhibit anti-inflammatory and antimicrobial properties alongside anticancer activity, indicating a broad spectrum of biological effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamides exhibit notable antimicrobial properties. For instance, studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves targeting specific pathways related to cell proliferation and survival . In vitro assays have demonstrated that modifications in the structure can significantly enhance cytotoxicity against various cancer cell lines.
Antitubercular Activity
The compound has also been evaluated for its potential against Mycobacterium tuberculosis. In vitro studies reveal that certain derivatives show promising antitubercular activity by inhibiting key mycobacterial enzymes . This suggests a possible therapeutic avenue for treating tuberculosis.
Case Study: Antimicrobial Efficacy
A study conducted on a series of thioacetamide derivatives showed that compounds with similar structural features to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamides had significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized a turbidimetric method to assess efficacy and concluded that structural modifications could enhance potency .
Case Study: Anticancer Mechanism
In a study focusing on breast cancer cell lines (MCF7), derivatives of this compound were tested for their ability to inhibit cell growth. Results indicated that specific modifications increased the effectiveness of the compound in reducing cell viability through apoptotic pathways . Molecular docking studies further elucidated the binding interactions with cellular targets involved in cancer progression.
Q & A
Q. What are the key steps and reagents required for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Thioether bond formation : Reaction between a thiol-containing intermediate (e.g., 5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol) and a halogenated acetamide derivative under basic conditions (e.g., triethylamine or K₂CO₃) .
- Amide coupling : Activation of carboxylic acids with reagents like chloroacetyl chloride in solvents such as DMF or dioxane .
- Purification : Column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to isolate the final product . Critical parameters: Temperature control (20–25°C for amide coupling) and pH adjustment to minimize side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
Use orthogonal analytical techniques:
- HPLC : Monitor reaction progress and confirm >95% purity (C18 column, acetonitrile/water gradient) .
- NMR : Assign peaks for key groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm, triazole protons at δ 8.2–8.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₅O₄S: 452.14) .
Q. What in vitro models are suitable for initial biological activity screening?
Begin with:
- Enzyme inhibition assays : Target enzymes like COX-2 or HDACs, given the compound’s triazole and pyridone moieties .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM, with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Strategies include:
- Dose-response normalization : Account for variations in cell culture conditions (e.g., serum concentration, passage number) .
- Target engagement assays : Use techniques like thermal shift assays or SPR to confirm direct binding to proposed targets .
- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity .
Q. What methodologies optimize stability under physiological conditions?
Conduct stability studies in:
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Oxidative stress tests : Expose to H₂O₂ (0.1–1 mM) to assess thioether bond stability . Example data:
| Condition | Half-life (h) | Major Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48 | Hydrolysis of acetamide |
| pH 1.2, 37°C | 12 | Thioether oxidation |
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Advanced approaches:
- Molecular docking : Use software like AutoDock Vina to model interactions with HDAC2 (PDB ID: 4LX6) .
- Kinetic analysis : Determine inhibition constants (Kᵢ) via stopped-flow spectroscopy .
- Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways .
Q. What strategies address low solubility in aqueous buffers?
- Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility .
- Prodrug design : Modify the acetamide group with ester-linked hydrophilic moieties .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
